Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine
Description
Properties
IUPAC Name |
N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.C2H2O4.H2O/c1-6-7(3-4-8-2)10-5-9-6;3-1(4)2(5)6;/h5,8H,3-4H2,1-2H3;(H,3,4)(H,5,6);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUPLIKXDLLODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCNC.C(=O)(C(=O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-(4-Methylthiazol-5-yl)ethanamine
Overview
This two-step approach involves synthesizing the primary amine intermediate, 2-(4-methylthiazol-5-yl)ethanamine, followed by N-methylation to yield the target compound.
Synthesis of 2-(4-Methylthiazol-5-yl)ethanamine
The intermediate is prepared via Hantzsch thiazole synthesis :
- Reactants : Ethyl acetoacetate (1.0 eq) and thiourea (1.2 eq) in ethanol.
- Conditions : Reflux at 70°C for 1 hour.
- Workup : Precipitation in ice-water, filtration, and drying.
- Modification : Bromination at the 5-position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 60°C, followed by nucleophilic substitution with potassium phthalimide to introduce the amine group.
N-Methylation
The primary amine is methylated using:
Advantages and Limitations
- Advantages : High functional group tolerance; avoids multi-step thiazole ring modifications.
- Limitations : Requires handling of toxic methyl iodide; moderate yields due to over-alkylation side reactions.
Thiazole Ring Construction via Cyclocondensation
Thiourea-Acetylenedicarboxylate Cycloaddition
This one-pot method leverages cyclo-addition between thiourea derivatives and dialkyl acetylenedicarboxylates:
Bromine-Mediated Thiadiazole Formation
Reductive Amination of 4-Methylthiazole-5-acetaldehyde
Aldehyde Synthesis
Nucleophilic Substitution of 5-(2-Bromoethyl)-4-methylthiazole
Bromide Preparation
Critical Evaluation of Methodologies
Yield and Scalability
Practical Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (e.g., halides, alkoxides); reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives, which can be further utilized in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets in cancer cells.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the thiazole ring and the amine side chain. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from analogs.
Key Observations :
- Substituent Effects : Aromatic substituents (e.g., phenyl in ) introduce π-π stacking capabilities, while aliphatic chains (e.g., ethylamine) may improve solubility in polar solvents .
Biological Activity
Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine is a thiazole derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Target Receptors
The primary targets for this compound include:
- Nuclear Receptor Coactivator 1 (NCOA1)
- Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Mode of Action
This compound interacts with its target receptors by binding directly, which stimulates their transcriptional activities in a hormone-dependent manner. Such interaction is crucial for its various biological effects, including anti-inflammatory and anticancer properties.
Biological Activities
This compound has been associated with several biological activities:
- Antioxidant Activity : Protects cells from oxidative stress.
- Analgesic Effects : Reduces pain perception.
- Anti-inflammatory Properties : Inhibits inflammation pathways.
- Antimicrobial Effects : Exhibits activity against various pathogens.
- Antitumor Activity : Demonstrates cytotoxic effects against cancer cell lines.
The compound's thiazole ring plays a significant role in mediating these activities through various biochemical pathways, including enzyme inhibition and modulation of gene expression .
Pharmacokinetics
Thiazole derivatives like this compound are generally characterized by good bioavailability. They are metabolized primarily in the liver and exhibit moderate half-lives, making them suitable candidates for therapeutic applications.
Anticancer Activity
A study evaluated the antiproliferative effects of thiazole derivatives against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma). This compound showed selective cytotoxicity towards human glioblastoma U251 cells, with an IC50 value indicating effective inhibition of cell proliferation while maintaining low toxicity to normal cells .
Antimicrobial Evaluation
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests revealed that it effectively inhibits the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The structure–activity relationship analysis indicates that modifications on the thiazole ring significantly influence the biological activity. For instance, substituents like methyl or halogen groups enhance the compound's lipophilicity and biological efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may require rigorous purification.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates but can complicate post-synthesis isolation.
- Temperature : Elevated temperatures (80–120°C) favor cyclization but risk side reactions like over-oxidation.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Condition | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | 65–78 | ≥95 | I₂, 100°C, 12 h | |
| Aldehyde Condensation | 72–85 | ≥90 | H₂SO₄, reflux, 8 h |
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Answer:
Spectroscopic Characterization :
- NMR : H NMR confirms the methyl group (δ 2.4–2.6 ppm) and thiazole protons (δ 7.1–7.3 ppm). C NMR identifies the thiazole carbons (δ 120–150 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]⁺) matching the molecular formula (e.g., C₈H₁₃N₂S).
Q. Crystallographic Analysis :
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines the structure, resolving bond lengths and angles. For challenging cases (e.g., twinned crystals), SHELXD is used for phase determination .
Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data?
Answer:
Discrepancies often arise from:
Solvent Effects in Simulations : Computational models may ignore solvent interactions, leading to overestimated binding affinities.
Protein Flexibility : Static docking (e.g., AutoDock) may miss conformational changes. Use molecular dynamics (MD) simulations to account for flexibility .
Q. Methodological Steps :
Validate docking results with radioligand binding assays (e.g., competitive displacement using H-labeled ligands).
Perform surface plasmon resonance (SPR) to measure real-time binding kinetics and affinity (KD) .
Cross-check with isothermal titration calorimetry (ITC) to assess thermodynamic parameters (ΔH, ΔS) .
Advanced: What strategies optimize crystallization conditions for structural analysis of this compound derivatives?
Answer:
Key Strategies :
- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.
- pH Control : Adjust pH to 6.5–7.5 to stabilize protonation states of amine groups.
- Additives : Introduce small molecules (e.g., glycerol) to reduce crystal disorder.
Q. Software Tools :
- SHELXC/D/E : For data processing and experimental phasing of low-resolution or twinned crystals .
- PHENIX : For refining structures with high B-factors or partial occupancy .
Case Study : A derivative with a 4-methylphenyl substituent required twinning correction in SHELXL, achieving an R-factor of 0.045 .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Answer:
SAR Insights :
- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position enhances metabolic stability.
- Amine Substituents : Bulky alkyl chains reduce renal clearance but may decrease solubility.
Q. Methodology :
In Vitro Assays : Test hepatic microsome stability (e.g., human liver microsomes) to predict metabolic half-life.
LogP Optimization : Balance lipophilicity (target LogP 2–3) using substituents like methoxy or hydroxy groups .
Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.
Q. Table 2: SAR of Selected Analogs
| Substituent | IC₅₀ (µM) | LogP | Metabolic Stability (t₁/₂, min) | Reference |
|---|---|---|---|---|
| 4-Methyl (Parent) | 2.3 | 1.8 | 22 | |
| 4-CF₃ | 1.1 | 2.5 | 45 | |
| 4-OCH₃ | 3.8 | 1.2 | 18 |
Advanced: What experimental approaches validate the mechanism of action in enzyme inhibition studies?
Answer:
Stepwise Validation :
Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive).
Site-Directed Mutagenesis : Identify critical binding residues (e.g., catalytic triads in acetylcholinesterase) .
Cryo-EM/X-ray Co-crystallization : Resolve inhibitor-enzyme complexes to confirm binding modes .
Case Study : A thiazole-ethylamine analog showed mixed inhibition of COX-2, validated by kinetic shifts in Vmax and Km .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
